molecular formula C33H29N B14598379 1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine CAS No. 61207-31-6

1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine

Cat. No.: B14598379
CAS No.: 61207-31-6
M. Wt: 439.6 g/mol
InChI Key: DJAONRUFHGUFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to a 9,10-diphenylanthracene moiety

Chemical Reactions Analysis

Types of Reactions

1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alkanes

    Substitution: Halogenated pyrrolidine derivatives

Scientific Research Applications

1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine involves its interaction with molecular targets and pathways. In chemiluminescence, the compound acts as a sensitizer, transferring energy to other molecules to produce light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications. The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: A parent compound used in similar applications, such as OLEDs and chemiluminescence.

    2-Chloro-9,10-diphenylanthracene: A chlorinated derivative used as a fluorescent dye.

    (9,10-Diphenylanthracen-2-yl)boronic acid:

Uniqueness

1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine is unique due to its combination of a pyrrolidine ring with a 9,10-diphenylanthracene moiety, providing distinct chemical and physical properties. This structural uniqueness allows for diverse applications in various scientific fields, setting it apart from its similar compounds.

Properties

CAS No.

61207-31-6

Molecular Formula

C33H29N

Molecular Weight

439.6 g/mol

IUPAC Name

1-[2-(9,10-diphenylanthracen-2-yl)prop-1-enyl]pyrrolidine

InChI

InChI=1S/C33H29N/c1-24(23-34-20-10-11-21-34)27-18-19-30-31(22-27)33(26-14-6-3-7-15-26)29-17-9-8-16-28(29)32(30)25-12-4-2-5-13-25/h2-9,12-19,22-23H,10-11,20-21H2,1H3

InChI Key

DJAONRUFHGUFHM-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.